![molecular formula C21H14N2S6 B14645836 2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) CAS No. 55620-84-3](/img/structure/B14645836.png)
2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) is a complex organic compound that features a benzothiazole moiety linked through a disulfide bridge to a methyl-substituted phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) typically involves the reaction of 5-methyl-1,3-phenylenedithiol with 2-chlorobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the disulfide linkage, resulting in the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. The disulfide bridge can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole rings can interact with biological macromolecules, potentially disrupting their function or enhancing their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(1,3-Phenylene)didisulfanediyl]bis(1,3-benzothiazole)
- 2,2’-[(5-Methyl-1,3-phenylene)bis(methylene)]bis(1,3-benzothiazole)
Uniqueness
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) is unique due to the presence of the methyl group on the phenylene ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
55620-84-3 |
|---|---|
Molecular Formula |
C21H14N2S6 |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yldisulfanyl)-5-methylphenyl]disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H14N2S6/c1-13-10-14(26-28-20-22-16-6-2-4-8-18(16)24-20)12-15(11-13)27-29-21-23-17-7-3-5-9-19(17)25-21/h2-12H,1H3 |
InChI Key |
ZNJTTYMCKRVUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SSC2=NC3=CC=CC=C3S2)SSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
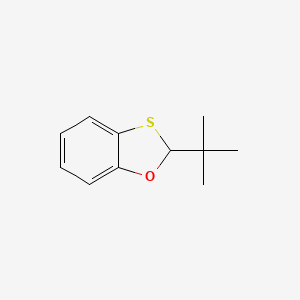
![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)

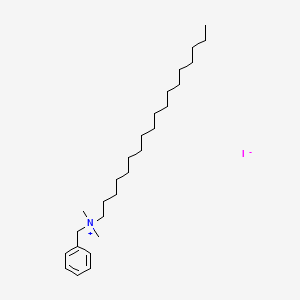
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
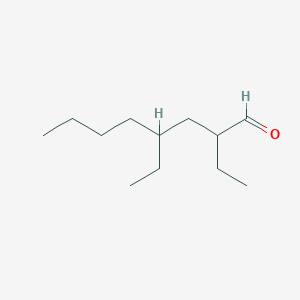
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
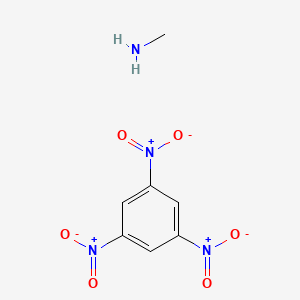

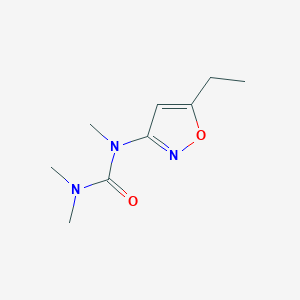
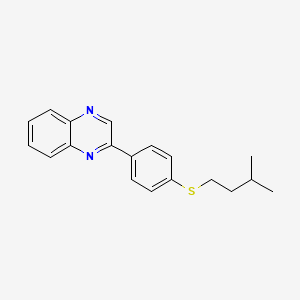
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
